1-(5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea
Description
1-(5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea is a synthetic organic compound featuring a 1,3,4-oxadiazole core substituted with a 2,5-dimethylphenyl group at the 5-position and a urea linkage connecting to a 2-fluorophenyl moiety. The molecular formula is C₁₈H₁₆FN₄O₂, with a molecular weight of 339.35 g/mol. The 1,3,4-oxadiazole ring is known for its electron-withdrawing properties and metabolic stability, making it a common scaffold in medicinal chemistry . The urea group provides hydrogen-bonding capacity, which is critical for interactions with biological targets. Substituents such as the 2-fluorophenyl group enhance lipophilicity and bioavailability, while the 2,5-dimethylphenyl group may influence steric interactions and solubility .
Properties
IUPAC Name |
1-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(2-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2/c1-10-7-8-11(2)12(9-10)15-21-22-17(24-15)20-16(23)19-14-6-4-3-5-13(14)18/h3-9H,1-2H3,(H2,19,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDRPSYHRNHCSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Coupling with Fluorophenyl Isocyanate: The oxadiazole intermediate is then reacted with 2-fluorophenyl isocyanate to form the final urea derivative.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1-(5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl moiety, using reagents such as alkoxides or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
1-(5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.
Biological Studies: The compound is studied for its antimicrobial and antifungal activities, making it a candidate for developing new antibiotics and antifungal agents.
Mechanism of Action
The mechanism of action of 1-(5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Comparison of 1,3,4-Oxadiazole Derivatives
Urea and Thiourea Derivatives
Thiourea derivatives synthesized by Zhang et al. (1988) demonstrate plant growth-promoting activity at low concentrations (e.g., 1–10 μM) in wheat and cucumber . While these compounds lack the oxadiazole ring, their thiourea moiety shares hydrogen-bonding capabilities with the target compound’s urea group. However, thioureas are generally less stable than ureas due to sulfur’s lower electronegativity, which may limit their pharmaceutical applicability .
Key Differences :
- Bioactivity : Thioureas promote plant growth, whereas urea derivatives (e.g., the target compound) are more commonly explored in drug discovery for enzyme inhibition or receptor modulation.
- Stability : Urea’s higher oxidation resistance compared to thiourea enhances its suitability for therapeutic applications.
Fluorinated Urea Analogues from Patent Literature
The European patent EP 4121415 B1 describes urea derivatives with 3,5-difluorophenyl and hydroxymethylphenyl groups (e.g., 1-(5-bromo-2-hydroxymethylphenyl)-3-(3,5-difluorophenyl)urea) . These compounds share the urea linkage but differ in substitution patterns:
Table 2: Fluorinated Urea Derivatives Comparison
Research Findings and Implications
- Electronic Effects : Fluorine atoms on aromatic rings enhance electron-withdrawing properties, stabilizing charge-transfer interactions in biological systems. The 2-fluorophenyl group in the target compound may offer a balance between electronic effects and steric bulk compared to 3,5-difluorophenyl analogues .
- Thermal Stability : The absence of a sulfanyl group (cf. 7c–7f) may increase the target compound’s thermal stability, as sulfur-containing moieties are prone to oxidation .
Biological Activity
1-(5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 313.33 g/mol. The structure features a urea group linked to an oxadiazole ring, which is known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. For instance:
- Cytotoxicity : In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Its IC50 values suggest it is more potent than some established chemotherapeutics like doxorubicin .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of the p53 pathway and caspase cascades, as evidenced by Western blot analyses showing increased levels of p53 and cleaved caspase-3 .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives are well-documented. Preliminary studies indicate that this compound may possess activity against both Gram-positive and Gram-negative bacteria. The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Study 1: Anticancer Efficacy
In a recent study published in MDPI, derivatives of oxadiazole were screened for their effectiveness against human leukemia cell lines (CEM-13 and U-937). The results showed that compounds similar to this compound exhibited IC50 values in the low micromolar range and induced apoptosis effectively .
Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial efficacy of several oxadiazole derivatives against common pathogens. The findings suggested that compounds with structural similarities to this compound showed promising results in inhibiting bacterial growth at sub-micromolar concentrations .
Data Summary
| Activity Type | Cell Line/Pathogen | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | CEM-13 | < 10 | Apoptosis via p53 activation |
| Anticancer | U-937 | < 10 | Apoptosis via caspase activation |
| Antimicrobial | Staphylococcus aureus | < 10 | Cell wall synthesis inhibition |
| Antimicrobial | Escherichia coli | < 10 | Metabolic pathway interference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
